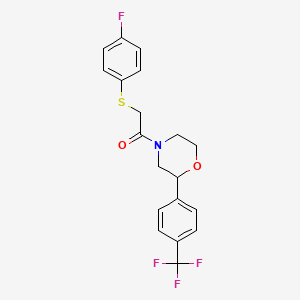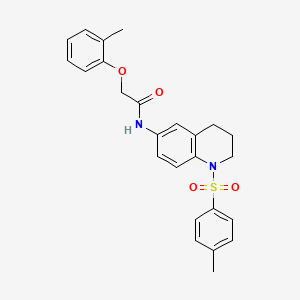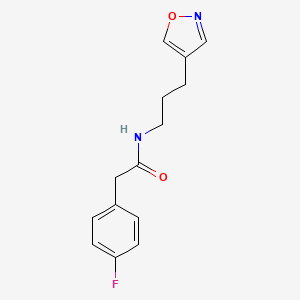
N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential use in treating inflammatory diseases. TAK-242 was first synthesized in 2003 by a team of researchers at Takeda Pharmaceutical Company Limited in Japan. Since then, it has been the subject of numerous scientific studies, and its mechanism of action and therapeutic potential have been explored in detail.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
N-substitutedphenyl-2-pyrazolylnicotinamides, closely related to N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide, have been synthesized for their potential insecticidal and fungicidal activities. These compounds, including similar derivatives, exhibited significant insecticidal activity at concentrations of 200 mg/L, with one compound showing a 70% mortality rate against Mythimna separata Walker. Furthermore, some compounds displayed favorable fungicidal activities towards Physalospora piricola and Alternaria solani Sorauer (Shang et al., 2019).
Bioactivity Studies on Derivatives
A series of derivatives, including those with 3,4,5-trimethyl-1H-pyrazol-1-yl structures, were synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. The 3,4,5-trimethoxy and 4-hydroxy derivatives showed notable cytotoxic activities, crucial for further anti-tumor activity studies, while some sulfonamides strongly inhibited human cytosolic isoforms hCA I and II (Gul et al., 2016).
Na+/Ca2+ Exchange Inhibition
YM-244769, a derivative with a structure similar to the queried compound, is a potent Na+/Ca2+ exchange (NCX) inhibitor. It preferentially inhibited intracellular Na+-dependent 45Ca2+ uptake via NCX3. This compound has therapeutic potential as a neuroprotective drug, highlighting the relevance of such structures in medical research (Iwamoto & Kita, 2006).
Anticancer Drug Candidates
N-substitutedphenyl-2-pyrazolylnicotinamides, structurally related to the queried compound, have been studied for their anticancer properties. Compounds with modifications in the pyrazole ring showed significant antifungal activity and potent inhibitory effect against SDH enzymes, suggesting their potential as anticancer drug candidates (Gul et al., 2018).
Molecular Assemblies and Cocrystals
Studies on cocrystals involving nicotinamide derivatives have contributed to understanding the interaction networks in pharmaceuticals. This research can guide the design of more effective drug formulations and enhance the stability of active pharmaceutical ingredients (Jarzembska et al., 2017).
NAMPT Activation
A urea-containing derivative, structurally related to the queried compound, was identified as a potent activator of Nicotinamide phosphoribosyltransferase (NAMPT), a therapeutic target for various diseases. This highlights the potential of such derivatives in the treatment of diseases related to metabolism and aging (Akiu et al., 2021).
Antioxidant and Anticancer Agents
Certain derivatives, including those with pyrazole and indenone rings, have been synthesized and found to be potent antioxidant and antihyperglycemic agents. This suggests the utility of these compounds in managing oxidative stress-related disorders and diabetes (Kenchappa et al., 2017).
Eigenschaften
IUPAC Name |
N-[(4-ethylphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-5-17-6-8-18(9-7-17)12-23-21(26)19-10-11-20(22-13-19)25-16(4)14(2)15(3)24-25/h6-11,13H,5,12H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARJEWDFNBPWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C(=C(C(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2466611.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide](/img/structure/B2466614.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2466616.png)

![4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B2466618.png)
![4-[(Pyrrolidin-2-yl)methoxy]quinoline](/img/structure/B2466620.png)

![N-(1-Cyanoethyl)-3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2466624.png)

![N-(benzo[d]thiazol-2-yl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2466626.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid](/img/structure/B2466630.png)
![9-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2466631.png)